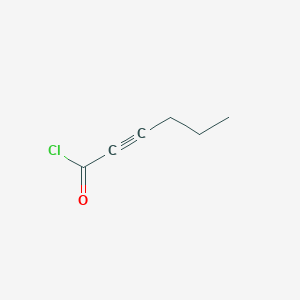![molecular formula C34H40BBrNO2P B12816692 (4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide is a complex organic compound that combines the functionalities of boronic esters and phosphonium salts. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide typically involves a multi-step process:
Formation of Pinacol Boronic Ester: The initial step involves the synthesis of the pinacol boronic ester through the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst.
Amidation Reaction: The pinacol boronic ester is then reacted with 4-bromoaniline to form the intermediate (4-bromophenylamino)pinacol boronic ester.
Phosphonium Salt Formation: The final step involves the reaction of the intermediate with triphenylphosphine and butyl bromide to yield (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronic ester group.
Protodeboronation: The pinacol boronic ester can undergo protodeboronation under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Protodeboronation: Often requires radical initiators or specific catalysts to facilitate the reaction.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural features.
Material Science: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide involves its ability to participate in various organic reactions. The boronic ester group allows for cross-coupling reactions, while the phosphonium salt can facilitate phase-transfer catalysis .
Comparación Con Compuestos Similares
Similar Compounds
(4-Diphenylamino)phenylboronic acid pinacol ester: Shares the boronic ester functionality and is used in similar organic synthesis applications.
Triphenylphosphonium salts: Commonly used in phase-transfer catalysis and have similar reactivity due to the phosphonium group.
Uniqueness
(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide is unique due to the combination of boronic ester and phosphonium salt functionalities, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups .
Propiedades
Fórmula molecular |
C34H40BBrNO2P |
|---|---|
Peso molecular |
616.4 g/mol |
Nombre IUPAC |
triphenyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butyl]phosphanium;bromide |
InChI |
InChI=1S/C34H40BNO2P.BrH/c1-33(2)34(3,4)38-35(37-33)28-22-24-29(25-23-28)36-26-14-15-27-39(30-16-8-5-9-17-30,31-18-10-6-11-19-31)32-20-12-7-13-21-32;/h5-13,16-25,36H,14-15,26-27H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WXAWVHXJKZXZSP-UHFFFAOYSA-M |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


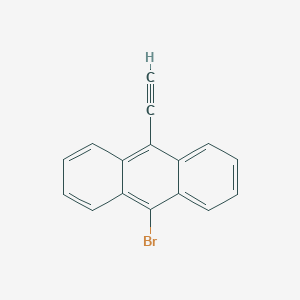
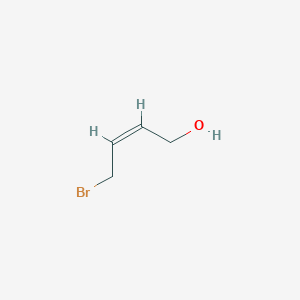
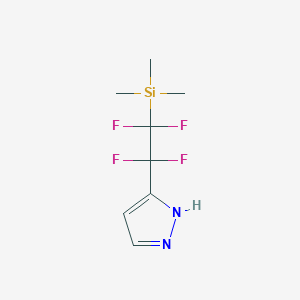
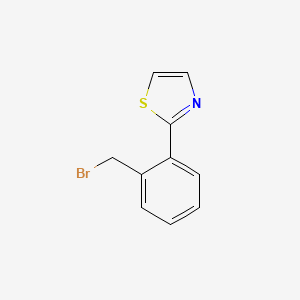
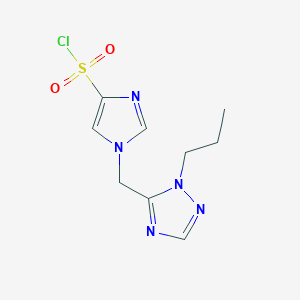
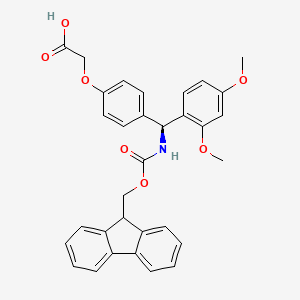
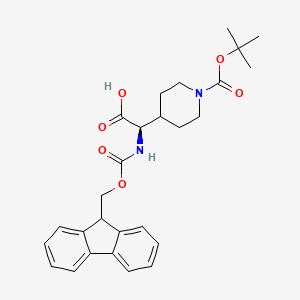
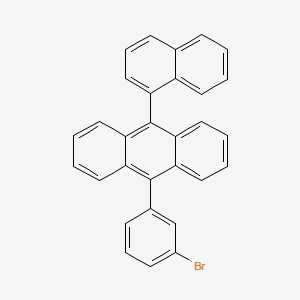
![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)
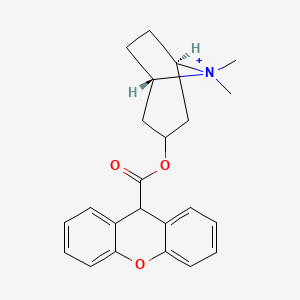
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

